1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a phenylsulfonyl group attached to the pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of the difluoromethyl group and the phenylsulfonyl group under specific reaction conditions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures. The use of advanced technologies and equipment ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The bromine atom and other functional groups can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- is unique due to the presence of the difluoromethyl and phenylsulfonyl groups, which impart distinct chemical properties and potential biological activities. These functional groups differentiate it from other similar compounds and contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C14H9BrF2N2O2S |
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Molecular Weight |
387.20 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-(difluoromethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9BrF2N2O2S/c15-11-6-7-18-14-10(11)8-12(13(16)17)19(14)22(20,21)9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
SVKNBKMRCITRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C(F)F |
Origin of Product |
United States |
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